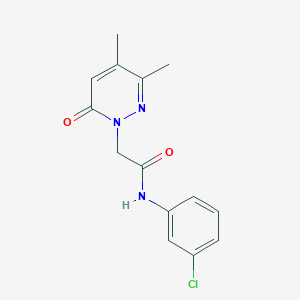
N-(3-chlorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, commonly known as CPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CPDA is a pyridazine derivative that has shown promising results in various studies, making it an important compound for researchers to study.
Wirkmechanismus
The mechanism of action of CPDA is not well understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or by interfering with the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
CPDA has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in various animal models. Additionally, it has been shown to have anti-cancer effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPDA is that it is relatively easy to synthesize and purify, making it a cost-effective compound for researchers to use in their experiments. However, one of the limitations of CPDA is that its mechanism of action is not well understood, making it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on CPDA. One direction is to further study its mechanism of action to gain a better understanding of how it works. Another direction is to study its potential use as a drug candidate for various diseases. Additionally, more studies are needed to determine the safety and toxicity of CPDA.
Synthesemethoden
The synthesis of CPDA involves the reaction of 3-chlorobenzoic acid with 3,4-dimethyl-6-oxo-1(6H)-pyridazinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield CPDA.
Wissenschaftliche Forschungsanwendungen
CPDA has been extensively studied for its potential use in various research applications. One of the most significant applications of CPDA is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. CPDA has shown promising results in various studies as an anti-inflammatory, analgesic, and anti-cancer agent.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-6-14(20)18(17-10(9)2)8-13(19)16-12-5-3-4-11(15)7-12/h3-7H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBAVDXZIVSRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5417858.png)
![2-(2,4-dichlorophenoxy)-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]acetohydrazide](/img/structure/B5417862.png)
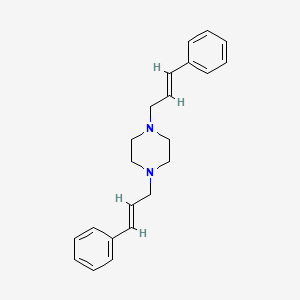
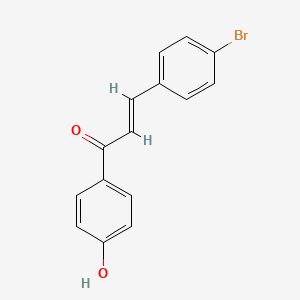
![2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5417883.png)
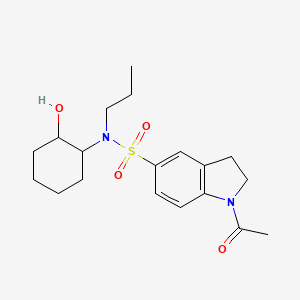
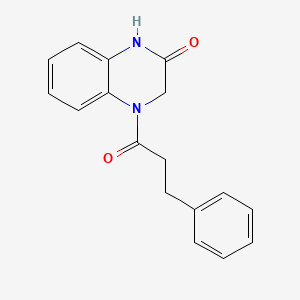
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5417898.png)

![3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5417925.png)

![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5417940.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5417946.png)
![2-{2-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]phenoxy}-N-benzylacetamide](/img/structure/B5417959.png)